molecular formula C6H13NO2S B13338630 2-(1-(Methylsulfonyl)cyclopropyl)ethan-1-amine

2-(1-(Methylsulfonyl)cyclopropyl)ethan-1-amine

Cat. No.: B13338630
M. Wt: 163.24 g/mol
InChI Key: FLFDXTCNQNJEDG-UHFFFAOYSA-N
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Description

2-(1-(Methylsulfonyl)cyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C6H13NO2S It is characterized by the presence of a cyclopropyl group attached to an ethan-1-amine moiety, with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)ethan-1-amine typically involves the reaction of cyclopropylamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Methylsulfonyl)cyclopropyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methylthio derivatives.

    Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

2-(1-(Methylsulfonyl)cyclopropyl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(Methylsulfonyl)cyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Methylsulfanyl)methyl)cyclopropyl)ethan-1-amine: Similar structure with a methylsulfanyl group instead of a methylsulfonyl group.

    1-(1-Methanesulfonylcyclopropyl)ethan-1-amine hydrochloride: A hydrochloride salt form of the compound with similar properties.

Uniqueness

2-(1-(Methylsulfonyl)cyclopropyl)ethan-1-amine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

2-(1-methylsulfonylcyclopropyl)ethanamine

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6(2-3-6)4-5-7/h2-5,7H2,1H3

InChI Key

FLFDXTCNQNJEDG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)CCN

Origin of Product

United States

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